molecular formula C11H14N2O B12445112 4-(4-Aminophenyl)piperidin-2-one

4-(4-Aminophenyl)piperidin-2-one

Cat. No.: B12445112
M. Wt: 190.24 g/mol
InChI Key: NRNVTNSNMLUAAY-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)piperidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The process includes the reduction of the nitro group to an amine, followed by cyclization to form the piperidin-2-one structure .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Aminophenyl)piperidin-2-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Aminophenyl)piperidin-2-one include other piperidine derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which includes an aminophenyl group attached to the piperidin-2-one ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(4-aminophenyl)piperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7,12H2,(H,13,14)

InChI Key

NRNVTNSNMLUAAY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC=C(C=C2)N

Origin of Product

United States

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